
Methyl2-(4-chloro-3-methylpyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate is a chemical compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chloro and a methyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate typically involves the esterification of 2-(4-chloro-3-methylpyridin-2-yl)acetic acid. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 2-(4-chloro-3-methylpyridin-2-yl)acetic acid.
Reduction: Formation of 2-(4-chloro-3-methylpyridin-2-yl)ethanol.
Applications De Recherche Scientifique
Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
2-Chloromethyl-4-methoxy-3-methylpyridine: Used in the preparation of pharmaceutical compounds.
2-Chloromethyl-3-methyl-4-methoxypyridine: Another pyridine derivative with similar applications.
Uniqueness: Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester functional group also provides versatility in chemical transformations, making it a valuable intermediate in organic synthesis.
This article provides a comprehensive overview of methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-7(10)3-4-11-8(6)5-9(12)13-2/h3-4H,5H2,1-2H3 |
Clé InChI |
XFWBEHKXQMICTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1CC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)
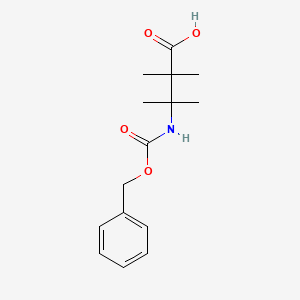
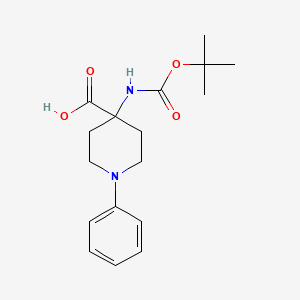

![Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride](/img/structure/B13565024.png)
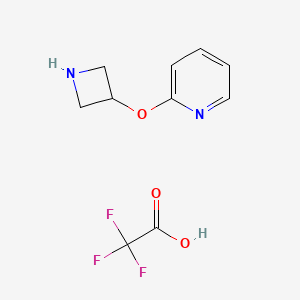
![2-{6-[2-(Propan-2-yloxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13565027.png)
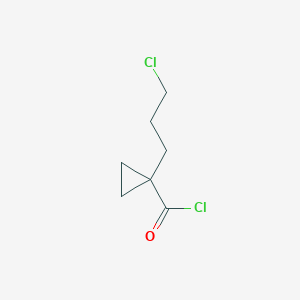
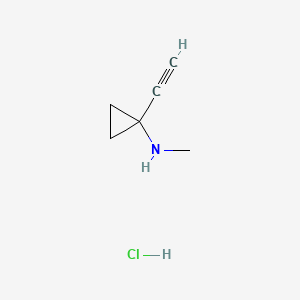
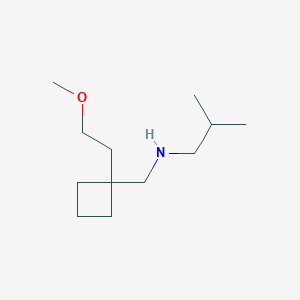

![Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate](/img/structure/B13565074.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)

